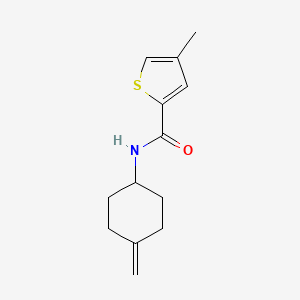

4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide” is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives are known for their wide range of biological and pharmacological activities . They are used in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One of the most common methods is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated from their spectral information . For instance, the IR spectrum can provide information about the presence of certain functional groups. For example, the presence of N–H can be indicated by a band at around 3270 cm−1, and the carbonyl group (C=O) can be indicated by a band at around 1707 cm−1 .Chemical Reactions Analysis

Thiophene derivatives exhibit reactivity due to the presence of enamines and enones. Each enaminone can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1. In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Anticonvulsant Enaminones Study

Studies have explored the crystal structures of anticonvulsant enaminones, demonstrating the significance of hydrogen bonding and the conformation of cyclohexene rings in influencing their potential therapeutic applications. For instance, research has highlighted how different conformations and intermolecular hydrogen bonds can impact the efficacy of these compounds (Kubicki, Bassyouni, & Codding, 2000).

Heterocyclic Synthesis Utilizing Thiophene Derivatives

In the field of heterocyclic synthesis, thiophene derivatives serve as key intermediates. Research has demonstrated the synthesis of diverse biologically active molecules, indicating the versatility of thiophene-based compounds in drug development and material science. The synthesis of antibiotic and antibacterial drugs from thiophene-2-carboxamide highlights its utility in pharmaceutical research (Ahmed, 2007).

Material Science Applications

The unique properties of substituted thiophenes, such as their electronic and photophysical characteristics, have been leveraged in material science. These compounds have shown a wide spectrum of biological activities and applications in organic electronics, demonstrating their potential in developing new technologies and therapies (Nagaraju et al., 2018).

Organic Synthesis and Catalysis

The role of thiophene derivatives in facilitating organic synthesis through reactions such as the Gewald reaction highlights their importance in constructing complex molecules. Efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene underlines their utility in synthesizing compounds with potential biological activities (Abaee & Cheraghi, 2013).

Antimicrobial and Anticancer Potential

Research into thiophene derivatives has also uncovered their potential as antimicrobial and anticancer agents. The synthesis and evaluation of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives for their cytotoxicity against various cancer cell lines illustrate the ongoing exploration of these compounds in medicinal chemistry (Atta & Abdel‐Latif, 2021).

Mechanism of Action

Target of Action

Thiophene derivatives, which this compound is a part of, have been reported to exhibit a variety of biological effects, suggesting they interact with multiple targets . These include anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Mode of Action

Thiophene derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiophene derivatives are known to block voltage-gated sodium channels .

Biochemical Pathways

Given the broad range of biological activities associated with thiophene derivatives , it can be inferred that this compound may influence multiple biochemical pathways.

Result of Action

Based on the reported biological activities of thiophene derivatives , it can be inferred that this compound may have potential therapeutic effects in various conditions.

Safety and Hazards

As with any chemical compound, safety and hazards associated with thiophene derivatives would depend on their specific structure and properties. It’s important to handle these compounds with care and follow appropriate safety measures. For instance, Rivaroxaban, a thiophene derivative, is classified as Aquatic Chronic 2, indicating potential hazards to the aquatic environment .

Future Directions

Thiophene derivatives continue to attract interest due to their wide range of biological activities and potential therapeutic applications. Future research may focus on the development of new synthetic methods, the design of novel thiophene derivatives with enhanced biological activity, and further investigation of their mechanisms of action. The development of eco-friendly synthetic strategies is also an important area of research .

properties

IUPAC Name |

4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NOS/c1-9-3-5-11(6-4-9)14-13(15)12-7-10(2)8-16-12/h7-8,11H,1,3-6H2,2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPIXMRSOVYGTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2CCC(=C)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2767606.png)

![N-{3-[(2H-1,3-benzodioxol-5-yloxy)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2767608.png)

![3-(3-Methylthiophen-2-yl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2767609.png)

![[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2767611.png)

![5-[(3-Hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B2767614.png)

![Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2767618.png)

![[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2767619.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide](/img/structure/B2767622.png)

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2767625.png)

![2-[[4-(4-Chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2767626.png)

![6-(3-Bromophenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2767628.png)